Cas no 329903-05-1 (2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide)

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a specialized chemical compound featuring a pyrrolidine-dione moiety linked to a nitrophenylacetamide framework. Its structure incorporates both electrophilic and photoactive properties, making it useful in applications such as photoaffinity labeling and crosslinking studies. The presence of the methoxy and nitro groups enhances its reactivity under specific conditions, particularly in light-induced reactions. This compound is valued for its ability to form stable covalent bonds with target molecules, facilitating detailed biochemical and structural investigations. Its well-defined synthetic pathway ensures consistent purity and performance, supporting its use in research settings requiring precision and reliability.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide structure
329903-05-1 structure
Product name:2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
CAS No:329903-05-1
MF:C13H13N3O6
MW:307.258823156357
CID:6430231
PubChem ID:5239766

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
    • 329903-05-1
    • AB00710240-01
    • Z19746761
    • SR-01000006183-1
    • SR-01000006183
    • F0440-0372
    • Oprea1_332948
    • AKOS001021332
    • Inchi: 1S/C13H13N3O6/c1-22-8-2-3-9(10(6-8)16(20)21)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17)
    • InChI Key: DBUZBPMERNSWAY-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1CC(NC1C=CC(=CC=1[N+](=O)[O-])OC)=O)=O

Computed Properties

  • Exact Mass: 307.08043514g/mol
  • Monoisotopic Mass: 307.08043514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: 0

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0440-0372-10μmol
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0440-0372-1mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0440-0372-15mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0440-0372-5μmol
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0440-0372-25mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0440-0372-3mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0440-0372-5mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0440-0372-20μmol
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0440-0372-30mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0440-0372-40mg
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
329903-05-1 90%+
40mg
$140.0 2023-07-28

Additional information on 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

Introduction to 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide (CAS No. 329903-05-1)

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 329903-05-1, represents a fascinating example of the intersection between heterocyclic chemistry and medicinal chemistry. The molecular structure of this compound features a dioxopyrrolidine core, which is a prominent scaffold in the design of bioactive molecules, and an amide linkage connected to a 4-methoxy-2-nitrophenyl group. Such structural motifs are often explored for their potential pharmacological properties, including interactions with biological targets and biological activities.

The significance of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide lies in its potential applications in drug discovery and development. The dioxopyrrolidine moiety is known for its structural versatility and has been incorporated into various lead compounds due to its ability to engage with biological systems. For instance, derivatives of this scaffold have shown promise in modulating enzyme activity and receptor binding. The presence of the 4-methoxy-2-nitrophenyl group further enhances the compound's pharmacophoric potential by introducing electronic and steric effects that can influence its binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide (CAS No. 329903-05-1) has been investigated as a candidate for several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The unique combination of functional groups in its structure suggests that it may exhibit multiple modes of action, making it a valuable scaffold for further chemical optimization.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The dioxopyrrolidine core can be modified in various ways to explore different biological activities, while the amide linkage provides a versatile handle for further derivatization. This flexibility allows chemists to fine-tune the properties of the molecule, such as solubility, metabolic stability, and pharmacokinetic profiles. Such attributes are crucial for the successful development of new drugs that can meet stringent regulatory requirements.

Recent advances in computational chemistry have also contributed to the study of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided insights into the binding modes and affinity of the molecule, guiding experimental efforts toward more effective drug design strategies. Additionally, virtual screening approaches have been used to identify potential analogs with enhanced biological activity.

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide represents another area of interest within synthetic organic chemistry. The preparation of this compound involves multi-step reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the dioxopyrrolidine ring system followed by the introduction of the amide group and the substitution of the aromatic ring with the methoxy and nitro functionalities. These synthetic routes highlight the importance of innovative strategies in constructing complex molecules efficiently.

The pharmacological evaluation of CAS No 329903-05-1, or 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide, has revealed several promising activities in preclinical studies. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. Furthermore, its interaction with specific protein targets has been explored using biochemical assays, providing evidence for its potential therapeutic utility. These findings underscore the importance of rigorous testing to validate the biological relevance of novel compounds.

The future direction for research on this compound includes further exploration of its mechanism of action and optimization for clinical use. By understanding how it interacts with biological systems at a molecular level, researchers can develop more targeted therapies with improved outcomes for patients. Additionally, exploring new synthetic routes may lead to more cost-effective production methods, which are essential for commercializing new drugs.

In conclusion, 329903-05-1, 2-(2,5-dioxopyrrolidin-1 -y l)-N -( 4 -meth oxy - 2 -nit rophen y l )acet am ide, stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, CAS No 329903 -05 -1, will undoubtedly play a significant role in shaping future therapeutic strategies across various medical disciplines.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd